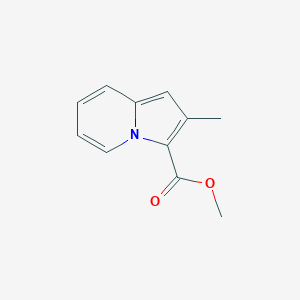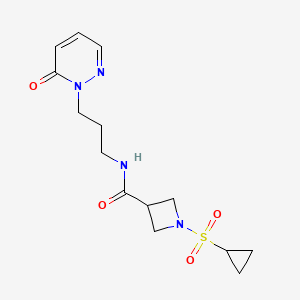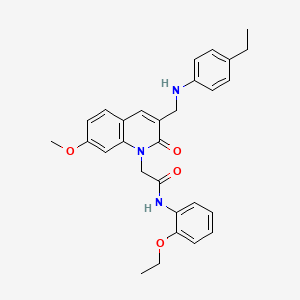
N-(2-chloro-6-fluorobenzyl)-2-(2,5-dimethyl-1H-indol-3-yl)ethanamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-chloro-6-fluorobenzyl)-2-(2,5-dimethyl-1H-indol-3-yl)ethanamine hydrochloride is a useful research compound. Its molecular formula is C19H21Cl2FN2 and its molecular weight is 367.29. The purity is usually 95%.
BenchChem offers high-quality N-(2-chloro-6-fluorobenzyl)-2-(2,5-dimethyl-1H-indol-3-yl)ethanamine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-chloro-6-fluorobenzyl)-2-(2,5-dimethyl-1H-indol-3-yl)ethanamine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chemical Properties and Fluorination Techniques
The study of fluorinating reagents, such as dialkyl-α,α-difluorobenzylamines, highlights the importance of fluorine in modifying the chemical and pharmacological properties of compounds, including those similar to "N-(2-chloro-6-fluorobenzyl)-2-(2,5-dimethyl-1H-indol-3-yl)ethanamine hydrochloride" (Dmowski & Kamiński, 1983).
Metabolism and Bioanalytical Detection
Research on the metabolism and bioanalytical detection of phenethylamine derivatives provides valuable information for understanding how these substances are processed in biological systems and highlights the necessity for advanced analytical methods to detect and quantify these compounds in biological samples. Such studies contribute to the broader understanding of the metabolism of psychoactive substances and their detection, which is crucial for both clinical toxicology and forensic science (Ju-Hyun Kim et al., 2019).
Histochemical Applications
The acid catalysis of the formaldehyde condensation reaction for the sensitive histochemical demonstration of tryptamines and phenylethylamines underscores the relevance of chemical reactions in detecting and studying the presence of psychoactive substances in tissue samples. This approach is critical for research into the localization and concentration of such compounds within biological systems (Björklund & Stenevi, 1970).
Synthetic Approaches and Characterization
The synthesis and structural characterization of substituted phenethylamines and their derivatives, such as those mentioned in various studies, are essential for the development of new psychoactive substances with potential research applications. These processes involve complex chemical synthesis, structural analysis, and the evaluation of pharmacological activity, contributing significantly to the field of medicinal chemistry (Pejchal, Pejchalová, & Růžičková, 2015).
Propriétés
IUPAC Name |
N-[(2-chloro-6-fluorophenyl)methyl]-2-(2,5-dimethyl-1H-indol-3-yl)ethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClFN2.ClH/c1-12-6-7-19-15(10-12)14(13(2)23-19)8-9-22-11-16-17(20)4-3-5-18(16)21;/h3-7,10,22-23H,8-9,11H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IONPKHZMTBMDQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=C2CCNCC3=C(C=CC=C3Cl)F)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21Cl2FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chloro-6-fluorobenzyl)-2-(2,5-dimethyl-1H-indol-3-yl)ethanamine hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[5-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2918448.png)
![1-[(2-Methoxy-1-naphthyl)sulfinyl]-4-methylpiperazine](/img/structure/B2918451.png)

![3-chloro-N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazino]ethyl}-2,2-dimethylpropanamide](/img/structure/B2918453.png)

![2-[1-(2-Indol-1-ylacetyl)azetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one](/img/structure/B2918459.png)


![N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-isopropoxybenzamide](/img/structure/B2918464.png)

![2-[1-(3-Chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-1-(4-methoxyphenyl)ethanone](/img/structure/B2918466.png)

